molecular formula C23H16Cl2O3 B11161270 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11161270
M. Wt: 411.3 g/mol
InChI Key: UGZOPZQSHGTSTB-UHFFFAOYSA-N
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Description

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with various functional groups, including a 3,4-dichlorophenyl group, a methoxy group, a methyl group, and a phenyl group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable 3,4-dichlorophenyl halide and a nucleophilic chromen-2-one intermediate.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

    Methylation and Phenylation: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using suitable alkylating and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group, in particular, may enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C23H16Cl2O3

Molecular Weight

411.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H16Cl2O3/c1-14-21(27-13-15-7-9-19(24)20(25)11-15)10-8-17-18(12-22(26)28-23(14)17)16-5-3-2-4-6-16/h2-12H,13H2,1H3

InChI Key

UGZOPZQSHGTSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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